A 419259

Vue d'ensemble

Description

A-419259 is an inhibitor of Src family kinases, including Src, LCK, Lyn, and Hck (IC50s = 9, <3, <3, and 11.26 nM, respectively). It is selective for these kinases over c-Abl (IC50 = 3,000 nM) and PKC (IC50 = >33 μM). A-419259 inhibits growth of Philadelphia chromosome-positive (Ph+) K-562 and Meg-01 myeloid leukemia cells (IC50s = 0.1-0.3 and 0.1 μM, respectively), but not Ph- TF-1 and HEL cells. It induces apoptosis in K-562 cells in a concentration-dependent manner. A-419259 (300 nM) inhibits differentiation of murine embryonic stem cells while maintaining pluripotency. It reduces the total number of acute myeloid leukemia (AML) cells, as well as AML stem cells, in the bone marrow and spleen in mouse patient-derived xenograft (PDX) models of AML when administered at a dose of 30 mg/kg twice daily.

Applications De Recherche Scientifique

Inhibition des kinases de la famille Src

“A 419259” est un inhibiteur puissant des kinases de la famille Src . Les kinases de la famille Src sont un groupe de tyrosine kinases non réceptrices qui jouent un rôle essentiel dans la croissance cellulaire, la survie, la migration et la différenciation. Elles sont impliquées dans la progression du cancer et les métastases .

Recherche sur le cancer

Ce composé est un produit vedette pour la recherche en biologie des kinases et des phosphatases . Il est utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber les kinases de la famille Src, qui sont souvent surexprimées dans les cellules cancéreuses .

Inhibition des cellules K-562

“this compound” inhibe les cellules K-562 avec une IC50 entre 0,1 μM et 0,3 μM . Les cellules K-562 sont une lignée humaine immortalisée de leucémie myéloïde. Ceci suggère que “this compound” pourrait être potentiellement utilisé dans le traitement de la leucémie .

Inhibition des cellules Meg-01

Il inhibe également la prolifération des cellules Meg-01 avec une IC50 d'environ 0,1 μM . Meg-01 est une lignée cellulaire humaine de leucémie mégacaryoblastique. Ceci indique que “this compound” pourrait être potentiellement utilisé dans le traitement de la leucémie mégacaryoblastique .

Actions biochimiques et physiologiques

“this compound” a été trouvé pour avoir des valeurs d'IC50 pour src, lck, blk, csk, fyn et lyn variant entre 15 et 50 nM . Ce sont tous des membres des kinases de la famille Src, suggérant que “this compound” a un large spectre d'activité inhibitrice contre ces kinases .

Développement de médicaments

En raison de sa puissante activité inhibitrice contre les kinases de la famille Src et de ses effets sur diverses lignées cellulaires cancéreuses, “this compound” est un candidat prometteur pour le développement de médicaments. Il pourrait potentiellement être utilisé pour développer de nouveaux traitements pour divers types de cancer, y compris la leucémie .

Mécanisme D'action

Target of Action

A 419259, also known as RK 20449, is a broad-spectrum pyrrolo-pyrimidine inhibitor . It has high selectivity towards the Src family . The primary targets of this compound are Src, Lck, and Lyn . These are all members of the Src family kinases (SFKs), which play crucial roles in cellular proliferation, survival, and differentiation .

Mode of Action

This compound interacts with its targets (Src, Lck, and Lyn) by inhibiting their kinase activity . The IC50 values for Src, Lck, and Lyn are 9 nM, <3 nM, and <3 nM, respectively . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular functions .

Biochemical Pathways

The inhibition of Src, Lck, and Lyn by this compound affects several biochemical pathways. For instance, it blocks the proliferation and induces apoptosis in Chronic Myeloid Leukemia (CML) cell lines . It also inhibits overall SFK activity in CML cell lines and blocks Src kinase activation .

Pharmacokinetics

It is soluble up to 100 mg/mL in DMSO , which suggests that it could be administered in a solution for in vivo studies.

Result of Action

This compound has been shown to suppress proliferation and induce apoptosis in CML cell lines . It also inhibits acute myeloid leukemia (AML) stem cell proliferation in vitro and in vivo . Moreover, it has been found to inhibit the differentiation of murine embryonic stem cells while maintaining pluripotency .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of IL-3, a type of interleukin, can affect the compound’s ability to inhibit cell proliferation . .

Analyse Biochimique

Biochemical Properties

7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific kinases. It interacts with enzymes such as hematopoietic cell kinase (HCK), where it binds to the ATP-binding site, resulting in the inhibition of kinase activity . This interaction stabilizes the protein structure and facilitates the formation of stable complexes, which are essential for studying kinase functions and inhibitor screening .

Cellular Effects

The effects of 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine on various cell types and cellular processes are profound. It influences cell signaling pathways by inhibiting kinases like HCK, which play a role in signal transduction . This inhibition can lead to alterations in gene expression and cellular metabolism, affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine exerts its effects by binding to the ATP-binding site of kinases, such as HCK . This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets and disrupting signal transduction pathways . The compound’s structure allows it to fit precisely into the ATP-binding pocket, making it a potent inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine change over time. The compound is relatively stable, but its activity can degrade over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on kinases for several hours, but prolonged exposure may lead to reduced efficacy due to degradation .

Dosage Effects in Animal Models

The effects of 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine vary with different dosages in animal models. At lower doses, it effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that can be excreted from the body . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II reactions .

Transport and Distribution

Within cells and tissues, 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high kinase activity, such as the liver and spleen .

Subcellular Localization

The subcellular localization of 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine is primarily in the cytoplasm, where it exerts its inhibitory effects on kinases . It may also localize to specific organelles, such as the endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications .

Propriétés

IUPAC Name |

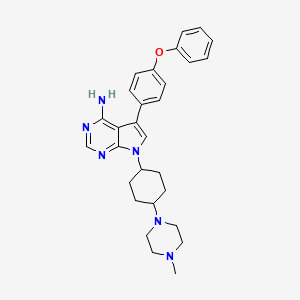

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVSOQRNTAPCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

364042-47-7 | |

| Record name | A 419259 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364042477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

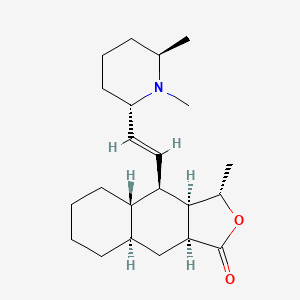

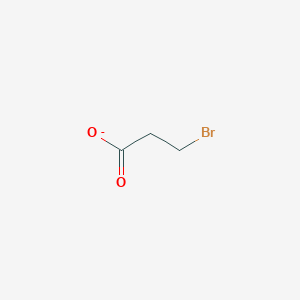

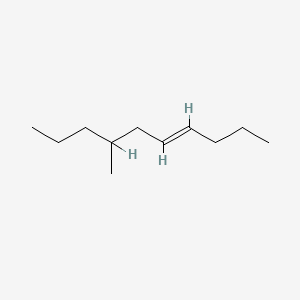

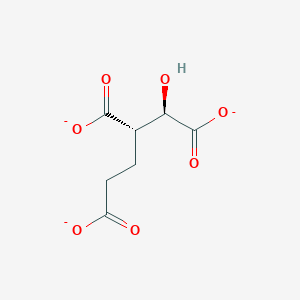

Feasible Synthetic Routes

Q & A

A: 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been identified as an inhibitor of HCK, a member of the Src family kinases (SFKs). Crystallographic studies revealed that this compound binds to the ATP-binding site of HCK, inducing an outward rotation of the kinase domain's αC-helix. This conformation prevents phosphotransfer, thereby inhibiting HCK kinase activity.

A: While the provided research excerpts do not offer detailed spectroscopic data, the crystal structure of 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine complexed with HCK kinase has been resolved. This structural information offers valuable insights into the binding mode and interactions within the kinase active site.

A: Indeed, a study employed 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine within a crystal soaking experiment. This technique involves introducing a different compound to a pre-formed protein-ligand crystal, aiming to displace the initial ligand if the new compound exhibits higher affinity for the binding site. This approach can provide insights into binding affinities and potential for competition among different inhibitors.

A: While 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates inhibitory activity against HCK, its selectivity profile requires further investigation. It is crucial to assess its activity against a wider panel of kinases to determine its specificity and potential off-target effects.

A: HCK plays a role in various cellular processes, including proliferation, survival, and differentiation. Inhibiting HCK with compounds like 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can disrupt these processes, potentially impacting cell fate and survival.

A: Investigating potential resistance mechanisms, such as the emergence of the HCK-T338M mutation, is crucial for anticipating and overcoming drug resistance in clinical settings. Understanding these mechanisms can guide the development of next-generation inhibitors with improved efficacy and a reduced likelihood of resistance development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-17-[(E)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231577.png)

![(3as,5r,6ar)-Hexahydro-2h-Cyclopenta[b]furan-5-Yl [(1s,2r)-1-Benzyl-2-Hydroxy-3-([(4-Methoxyphenyl)sulfonyl]{[(2r)-5-Oxopyrrolidin-2-Yl]methyl}amino)propyl]carbamate](/img/structure/B1231582.png)

![2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]tetrahydropyran-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1231600.png)